![molecular formula C18H18BrN3O2 B2486865 2-{[1-(4-Bromobenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2320582-56-5](/img/structure/B2486865.png)
2-{[1-(4-Bromobenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(4-Bromobenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one is a complex organic compound featuring a unique combination of azetidine, bromobenzoyl, and dihydropyridazinone moieties
準備方法
The synthesis of 2-{[1-(4-Bromobenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the azetidine ring, followed by the introduction of the bromobenzoyl group, and finally the formation of the dihydropyridazinone ring. Common synthetic routes include:
Azetidine Ring Formation: This step often involves the cyclization of a suitable precursor under basic conditions.
Bromobenzoyl Group Introduction: The bromobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a Lewis acid catalyst.
Dihydropyridazinone Ring Formation: The final step involves the cyclization of an appropriate intermediate to form the dihydropyridazinone ring under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
化学反応の分析
2-{[1-(4-Bromobenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzoyl group, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.
科学的研究の応用
2-{[1-(4-Bromobenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and inflammatory diseases.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of 2-{[1-(4-Bromobenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the azetidine and dihydropyridazinone rings can interact with receptor sites, modulating their activity and leading to various biological effects.
類似化合物との比較
2-{[1-(4-Bromobenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one can be compared with similar compounds such as:
2-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one: This compound has a chlorine atom instead of bromine, leading to different reactivity and biological activity.
2-{[1-(4-Methylbenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one: The presence of a methyl group instead of bromine affects the compound’s steric and electronic properties.
2-{[1-(4-Nitrobenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one:
特性
IUPAC Name |
2-[[1-(4-bromobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c19-15-5-3-14(4-6-15)18(24)21-9-12(10-21)11-22-17(23)8-7-16(20-22)13-1-2-13/h3-8,12-13H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNOHBSXOXTFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
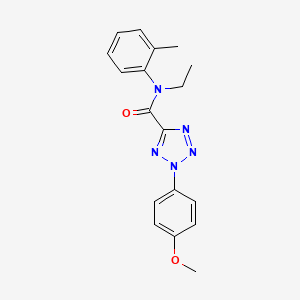
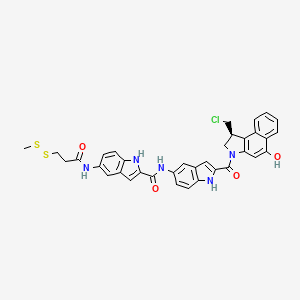

![1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}-3,3-dimethylurea](/img/structure/B2486787.png)
![N-benzyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2486788.png)
![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2486792.png)
![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2486793.png)
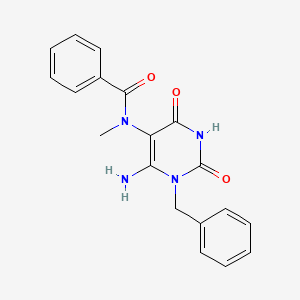
![1-[2-(5-Bromothiophen-2-yl)pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2486798.png)
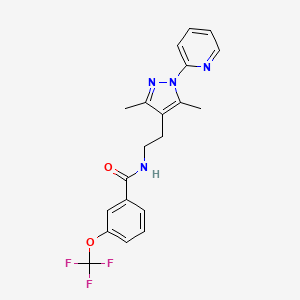
![2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B2486800.png)
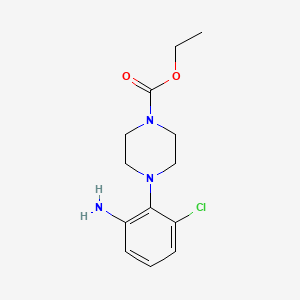

![methyl 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2486805.png)
